3-propylbenzofuro[3,2-d]pyrimidin-4(3H)-one
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Description
3-propylbenzofuro[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has gained significant attention in recent years due to its potential application in scientific research. This compound has a unique structure that makes it an attractive target for synthesis and investigation. In
Scientific Research Applications
Anticancer Properties
- Antiproliferative Effects on Cancer Cells : A methodology for synthesizing compounds related to 3-propylbenzofuro[3,2-d]pyrimidin-4(3H)-one demonstrated anticancer potential. These compounds exhibited anti-proliferative properties against four cancer cell lines, suggesting a potential role in cancer treatment. Inhibition of sirtuins might be the underlying mechanism of their action (Mulakayala et al., 2012).
Antibacterial and Antifungal Activities
- Potent Antifungal and Antibacterial Agents : Newly synthesized derivatives of this compound showed significant antibacterial and antifungal activities. They were particularly effective against Candida fungus species and demonstrated better antibacterial activity than certain other derivatives (Kahveci et al., 2020).
Anticonvulsant and Antidepressant Activities
- Potential in Treating Neurological Disorders : A series of pyrido[2,3-d]pyrimidine derivatives, structurally related to this compound, were synthesized and evaluated for their anticonvulsant and antidepressant effects. Some compounds showed significant activity, even surpassing the reference drug carbamazepine in efficacy (Zhang et al., 2016).
Anticancer Activity Through mTOR Inhibition
- Inhibition of mTOR Pathway in Cancer Cells : Microwave-assisted synthesis of 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones, related to this compound, displayed anticancer activity through apoptosis mechanism. These compounds inhibited the mTOR pathway, a significant target in cancer therapy (Reddy et al., 2014).
Synthesis and Biological Activity
- Diverse Synthesis Methods and Biological Evaluation : Various studies have explored different synthesis methods for derivatives of this compound, assessing their biological activities in multiple domains, such as antiviral, antibacterial, and antitumor effects. These include methods like microwave-assisted synthesis and oxidative coupling processes (Mohammed et al., 2015).
properties
IUPAC Name |
3-propyl-[1]benzofuro[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-2-7-15-8-14-11-9-5-3-4-6-10(9)17-12(11)13(15)16/h3-6,8H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCGJANXNXZCDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C(C1=O)OC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49668065 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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